molecular formula C9H16O3 B2663604 Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate CAS No. 103260-33-9

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate

Cat. No.: B2663604
CAS No.: 103260-33-9
M. Wt: 172.224
InChI Key: XESCOMISZKGALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexane, featuring a hydroxyl group, a methyl group, and a carboxylate ester group

Scientific Research Applications

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate typically involves the esterification of 3-hydroxy-2-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-oxo-2-methylcyclohexane-1-carboxylate.

    Reduction: 3-hydroxy-2-methylcyclohexanol.

    Substitution: 3-chloro-2-methylcyclohexane-1-carboxylate.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate
  • Methyl 3-hydroxy-2-ethylcyclohexane-1-carboxylate
  • Methyl 3-hydroxy-2-methylcyclopentane-1-carboxylate

Uniqueness

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h6-8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESCOMISZKGALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCC1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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